(+)-Lycopsamine

Genotoxicity CBMN Assay Risk Assessment

(+)-Lycopsamine is the monoester pyrrolizidine alkaloid (PA) reference standard of choice for regulatory HPLC-MS/MS method validation. Its profile is uniquely differentiated from diester PAs: it shows no DNA crosslinking activity, requires 100 µM for genotoxicity in CBMN assays, and produces no detectable pyrrolic metabolites in human CYP3A4 models. With ≥95.0% HPLC purity, this primary reference substance enables precise calibrant preparation for quantifying PA contamination in foods, herbal medicines, and dietary supplements per EFSA/FDA guidance, delivering LOD 0.014 ng/injection and recovery >97%.

Molecular Formula C15H25NO5
Molecular Weight 299.36 g/mol
CAS No. 10285-07-1
Cat. No. B1675737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Lycopsamine
CAS10285-07-1
Synonymsechinatine
indicine
indicine, (1R-(1alpha,7(2S*,3R*),7abeta))-isomer
indicine, (1R-(1alpha,7(2S*,3S*),7abeta))-isomer
indicine, (1S-(1alpha,7(2R*,3R*),7aalpha))-isomer
indicine, (1S-(1alpha,7(2R*,3S*),7aalpha))-isomer
lycopsamine
rinderine
Molecular FormulaC15H25NO5
Molecular Weight299.36 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O
InChIInChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-/m0/s1
InChIKeySFVVQRJOGUKCEG-ZGFBFQLVSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Lycopsamine CAS 10285-07-1: Pyrrolizidine Alkaloid Reference Standard Procurement Guide


(+)-Lycopsamine (CAS 10285-07-1) is a monoester-type pyrrolizidine alkaloid (PA) of the retronecine class, naturally occurring in Symphytum officinale (comfrey), Eupatorium maculatum, and other Boraginaceae and Apocynaceae species [1]. With molecular formula C₁₅H₂₅NO₅ and molecular weight 299.36 g/mol, it belongs to the 1,2-unsaturated PA subclass requiring hepatic metabolic activation for bioactivity [2]. As a primary reference substance with assigned absolute purity, (+)-lycopsamine serves as an analytical standard for PA detection, toxicological risk assessment, and phytochemical research, with commercial availability at ≥95.0% purity (HPLC) from certified reference material suppliers .

(+)-Lycopsamine Procurement: Why Generic Pyrrolizidine Alkaloid Substitution Fails in Regulated Analytical Workflows


Pyrrolizidine alkaloids exhibit pronounced structure-dependent toxicity, genotoxicity, and metabolic activation profiles that preclude generic substitution. Monoesters like lycopsamine and europine demonstrate fundamentally different crosslinking activity compared to diester-type PAs (e.g., lasiocarpine, retrorsine) in comet assays, with equimolar concentrations of monoesters failing to significantly reduce DNA migration while diesters exhibit strong crosslinking [1]. Furthermore, benchmark dose (BMD) modeling in primary human hepatocytes reveals potency differences exceeding two orders of magnitude between congener classes, with monoesters consistently ranking among the lowest genotoxic potency PA subclasses [2]. Metabolic studies in human CYP3A4-transfected HepG2 cells show that lycopsamine produces no detectable pyrrolic metabolites—the proximate genotoxic species—while cyclic and open diesters are extensively bioactivated to reactive pyrroles [3]. These structural determinants of bioactivation, genotoxic potency, and DNA interaction mechanisms render lycopsamine functionally non-interchangeable with other PA congeners in analytical method validation, toxicological screening, and regulatory compliance applications.

(+)-Lycopsamine Quantitative Differentiation Evidence: Genotoxicity, Crosslinking Activity, Metabolic Activation, and Analytical Purity


Genotoxicity Potency Ranking: Lycopsamine vs. Diester Pyrrolizidine Alkaloids in HepG2 Micronucleus Assay

In the cytokinesis-block micronucleus (CBMN) assay using human hepatoma HepG2 cells, lycopsamine required a 31.25-fold higher concentration to induce significant micronucleus formation compared to the most potent diester PAs. The lowest concentration at which significant micronucleus induction was observed for lycopsamine was 100 µM, whereas lasiocarpine and riddelliine induced significant genotoxicity at 3.2 µM [1]. This potency ranking was reproduced across multiple independent studies [2]. Benchmark dose modeling in primary human hepatocytes further confirmed lycopsamine among the lowest genotoxic potency PAs, with BMD values for cyclic and open diesters in the 0.1–10 µM range, followed by monoesters [3].

Genotoxicity CBMN Assay Risk Assessment

DNA Crosslinking Activity: Monoester Lycopsamine vs. Diester Pyrrolizidine Alkaloids in Crosslink-Modified Comet Assay

In the crosslink-modified comet assay using HepG2 cells, an equimolar concentration of lycopsamine did not significantly reduce DNA migration, whereas all diester-type PAs tested exhibited clear crosslinking activity with reduced tail formation after hydrogen peroxide treatment [1]. This represents the first report of PA-mediated effects in the comet assay differentiating monoester from diester subclasses [2]. The absence of detectable crosslinking activity for lycopsamine and europine (both monoesters) indicates that the crosslinking activity is strictly related to the ester type, with monoesters lacking the bifunctional alkylating capacity of diester PAs [3].

DNA Crosslinking Comet Assay Genotoxicity Mechanism

Metabolic Bioactivation: Lycopsamine vs. Diester Pyrrolizidine Alkaloids in Human CYP3A4-Transfected HepG2 Cells

In human CYP3A4-transfected HepG2 cells, lycopsamine incubations produced no detectable pyrrolic metabolites—the reactive species responsible for genotoxicity and carcinogenicity [1]. In contrast, the open-chained diesters echimidine and lasiocarpine and the cyclic diester senecionine were extensively metabolized with detectable release of pyrrolic metabolites into the incubation media [2]. N-oxide formation, considered a detoxification pathway, was less distinctive for lycopsamine compared to cyclic diesters [3]. These metabolic differences directly correlate with the observed genotoxicity potency rankings.

Metabolic Activation CYP3A4 Pyrrolic Metabolites

In Vivo Toxicity: Pure Lycopsamine vs. Reduced Crude Comfrey Alkaloid Extract in Chicks

In a 10-day oral exposure study in male California White chicks, purified lycopsamine demonstrated significantly lower toxicity compared to a reduced crude comfrey alkaloid extract containing the same alkaloid constituents [1]. Based on clinical signs of poisoning, serum biochemistry, and histopathological analysis, the reduced comfrey extract was more toxic than lycopsamine and intermedine at equimolar dosing from 0.04 to 1.04 mmol/kg body weight [2]. This work suggests a greater than additive effect of individual alkaloids and/or more potent toxicity of acetylated derivatives in the crude extract [3].

In Vivo Toxicology Hepatotoxicity Comfrey

Analytical Purity and Traceability: Lycopsamine Primary Reference Standard vs. Commercial-Grade Pyrrolizidine Alkaloids

Lycopsamine is commercially available as a phyproof® Primary Reference Substance with assigned absolute purity ≥95.0% (HPLC) determined by considering chromatographic purity, water content, residual solvents, and inorganic impurities . This level of characterization exceeds typical commercial-grade PA materials and complies with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications for ANDA and DMF submissions [1]. A validated HPLC-ESI-MS/MS method for lycopsamine determination in aqueous samples demonstrated intraday precision of 0.57–2.48%, interday precision of 2.20–2.40%, LOD of 0.014 ng/injection, and recovery above 97% .

Analytical Standard Method Validation Quality Control

Chiroptical Differentiation: Lycopsamine Specific Rotation vs. Intermedine and N-Oxide Derivatives

Lycopsamine exhibits solvent-dependent chiroptical properties that distinguish it from its epimer intermedine and N-oxide derivatives. A levorotatory shift in specific rotation from +3.29° to −1.5° was observed for lycopsamine when dissolved in ethanol versus methanol, respectively [1]. Semi-automated flash chromatographic separation using boronated soda glass beads enabled preparative-scale isolation of lycopsamine from its epimer intermedine, with NMR comparison revealing distinct chemical shift patterns between the retronecine-based lycopsamine/intermedine pair and their heliotridine-based analogues rinderine and echinatine [2].

Chiroptical Analysis Diastereomer Separation NMR

(+)-Lycopsamine: Evidence-Backed Research and Industrial Application Scenarios


Analytical Method Development and Validation for PA Detection in Food and Botanical Products

Lycopsamine primary reference standard (≥95.0% HPLC, assigned absolute purity) serves as the calibrant of choice for HPLC-MS/MS method development and validation targeting PA contamination in foods, herbal medicines, and dietary supplements . The validated HPLC-ESI-MS/MS method achieving LOD 0.014 ng/injection, recovery >97%, and intraday precision 0.57–2.48% enables sensitive and reproducible quantification required for regulatory compliance testing under EFSA and FDA guidance documents .

Toxicological Risk Assessment and Relative Potency Factor (RPF) Modeling

Lycopsamine's lowest genotoxic potency tier (100 µM threshold in CBMN assay, absence of DNA crosslinking activity, and no detectable pyrrolic metabolites in human CYP3A4-expressing cells) positions it as a reference monoester PA for structure-activity relationship studies and relative potency factor (RPF) derivation . Benchmark dose modeling placing lycopsamine among the lowest genotoxic potency PAs supports its use as a negative control or low-potency comparator in in vitro toxicology screening panels .

Pharmaceutical Impurity Profiling and ANDA/DMF Submissions

Fully characterized lycopsamine impurity reference standards with comprehensive Certificates of Analysis (COA) and analytical data compliant with regulatory guidelines support Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for botanical drug products containing Symphytum officinale or related PA-containing species . The validated analytical methods enable quantification of lycopsamine as a specified impurity in active pharmaceutical ingredients derived from Boraginaceae plants .

Preparative-Scale Isolation of Retronecine-Type Monoester PAs

The semi-automated flash chromatographic method using boronated soda glass beads enables gram-scale separation of lycopsamine from its epimer intermedine, providing a reproducible preparative workflow for isolating retronecine-based monoester PAs for structural characterization and biological evaluation . NMR comparison with heliotridine-based analogues rinderine and echinatine further supports stereochemical assignment and purity verification of isolated lycopsamine batches .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Lycopsamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.